molecular formula C11H10ClNO B8667512 6-Chloro-2,3-dimethylquinolin-4-ol

6-Chloro-2,3-dimethylquinolin-4-ol

Cat. No.: B8667512
M. Wt: 207.65 g/mol
InChI Key: KIOKPKGIQHTNSB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-2,3-dimethylquinolin-4-ol is a quinoline-based chemical compound intended for research and development purposes exclusively. The quinoline scaffold is a privileged structure in medicinal and agrochemical chemistry, known for its diverse biological activities . While specific data on this compound is limited, research on closely related chlorinated and dimethylated quinoline derivatives indicates potential applications as a key synthetic intermediate in the development of novel active molecules . For instance, structurally similar 4-aminoquinoline derivatives have demonstrated significant biological activity, including potent inhibition of methicillin-resistant Staphylococcus aureus (MRSA) . Furthermore, other chlorodimethylquinoline analogs serve as critical precursors for synthesizing novel fungicides, highlighting the value of this chemical class in agrochemical discovery . The presence of both chlorine and methyl substituents on the quinoline core allows for strategic structural modifications, facilitating structure-activity relationship (SAR) studies in drug and pesticide discovery programs. Researchers can utilize this compound to explore new antimicrobial, antifungal, or anti-inflammatory agents . This product is provided "For Research Use Only". It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10ClNO

Molecular Weight

207.65 g/mol

IUPAC Name

6-chloro-2,3-dimethyl-1H-quinolin-4-one

InChI

InChI=1S/C11H10ClNO/c1-6-7(2)13-10-4-3-8(12)5-9(10)11(6)14/h3-5H,1-2H3,(H,13,14)

InChI Key

KIOKPKGIQHTNSB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(NC2=C(C1=O)C=C(C=C2)Cl)C

Origin of Product

United States

Synthetic Methodologies and Route Design for 6 Chloro 2,3 Dimethylquinolin 4 Ol and Its Analogs

Historical and Contemporary Synthetic Approaches to 4-Hydroxyquinolines

The synthesis of quinolines has a rich history dating back over a century, with many classical name reactions still in use today. nih.gov These traditional methods, such as the Skraup, Friedländer, and Combes syntheses, laid the groundwork for the construction of the quinoline (B57606) core. nih.gov The Conrad-Limpach synthesis is particularly relevant for the preparation of 4-quinolones. nih.gov Historically, these syntheses often required harsh conditions, such as high temperatures and the use of strong acids, to drive the reactions toward the desired products. nih.gov

Contemporary approaches have focused on improving the efficiency, safety, and environmental footprint of these classic reactions. Modern synthetic chemistry emphasizes the development of greener processes, utilizing less hazardous solvents and more efficient, renewable catalysts. acs.org This has led to significant advancements in the synthesis of 4-hydroxyquinolines, including the use of nanocatalysts and innovative energy sources to facilitate reactions. nih.govacs.org The evolution of these methods reflects a broader shift in chemical synthesis towards sustainability and efficiency. acs.org

Targeted Synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol

The specific synthesis of this compound can be achieved through several strategic pathways, leveraging both classical and modern synthetic techniques.

Classical Condensation Reactions in Quinoline Synthesis

Classical condensation reactions remain a fundamental tool for constructing the quinoline ring system. Two prominent examples are the Combes and Conrad-Limpach syntheses.

The Combes quinoline synthesis , first reported in 1888, involves the condensation of an arylamine with a β-diketone, followed by an acid-catalyzed ring closure of the intermediate Schiff base. wikipedia.orgdrugfuture.com This method is particularly useful for preparing 2,4-disubstituted quinolines. wikipedia.org The reaction mechanism proceeds through the formation of a Schiff base, which then undergoes annulation in the presence of a strong acid like concentrated sulfuric acid. wikipedia.org

The Conrad-Limpach synthesis is another key method that utilizes the condensation of anilines with β-ketoesters to produce 4-hydroxyquinoline (B1666331) derivatives. jptcp.com This reaction is a combination of an addition reaction and a rearrangement. jptcp.com A significant challenge in the Conrad-Limpach reaction is the need for high temperatures to facilitate the cyclization step, which involves the formation of a high-energy imine-enol tautomer and the temporary disruption of the aromaticity of the phenyl ring. nih.gov

For the synthesis of this compound, a suitable starting material would be 4-chloroaniline, which would react with an appropriate β-dicarbonyl compound.

Multi-Component Reaction Pathways

Multi-component reactions (MCRs) offer a highly efficient and atom-economical approach to synthesizing complex molecules like quinolines from three or more starting materials in a single step. wikipedia.orgnih.gov These reactions are advantageous as they can rapidly generate molecular diversity from simple and readily available precursors. nih.gov

Several MCRs have been developed for quinoline synthesis. For instance, a three-component reaction involving an aldehyde, an amine, and an activated methylene (B1212753) compound can lead to the formation of a quinoline derivative. nih.gov The mechanism often involves a sequence of reactions such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. acs.org The use of transition metal catalysts, such as those from groups 4-8, has been shown to be effective in facilitating these MCRs. nih.gov

Optimization of Reaction Conditions and Yields

The yield and efficiency of quinoline synthesis are highly dependent on various reaction parameters. Optimizing these conditions is crucial for maximizing product formation and minimizing byproducts.

Solvent Effects: The choice of solvent can significantly influence the outcome of a reaction. In the Conrad-Limpach synthesis, high-boiling point solvents are traditionally used to achieve the necessary temperatures for cyclization. nih.gov Studies have explored various solvents to find less hazardous and more effective alternatives. nih.gov For example, 1,2,4-trichlorobenzene (B33124) and 2-nitrotoluene (B74249) have been identified as useful, inexpensive options for large-scale preparations. nih.gov

Temperature: Temperature is a critical factor, with higher temperatures generally leading to increased reaction rates. However, for some reactions, elevated temperatures can also lead to the formation of unwanted side products. mdpi.com Careful control of temperature is therefore essential for achieving the desired outcome.

Catalyst Use: The use of catalysts can dramatically improve reaction rates and yields. Lewis acids, Brønsted acids, and transition-metal-based catalysts are commonly employed in quinoline synthesis. nih.gov More recently, nanocatalysts have gained attention due to their high surface area and catalytic activity, offering an effective and often recyclable option for quinoline synthesis. nih.govacs.org The optimization of catalyst loading is also a key consideration to ensure efficiency and cost-effectiveness. researchgate.net

Green Chemistry Principles in Quinoline Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The application of these principles to quinoline synthesis has led to the development of more environmentally friendly methods.

Microwave-Assisted Synthesis Techniques

Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, offering significant advantages over conventional heating methods. nih.gov Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and can lead to higher product yields and purer products. nih.govorganic-chemistry.org This is due to the efficient and uniform heating of the reaction mixture. nih.gov

Microwave-assisted multicomponent reactions have proven to be a particularly effective strategy for the rapid and efficient synthesis of quinoline derivatives. nih.gov These methods are often metal-free and allow for easy product purification, making them highly attractive from a green chemistry perspective. nih.gov The use of microwaves aligns with the green chemistry principles of increasing energy efficiency and reducing waste.

Evaluation of Green Metrics and Eco-Scale of Synthetic Routes

The synthesis of quinoline and its derivatives has traditionally relied on methods that, while effective, often present significant environmental and safety challenges. Classical routes frequently involve hazardous reagents, harsh reaction conditions such as high temperatures, the use of toxic organic solvents, and the generation of considerable waste. mdpi.comijpsjournal.com This has spurred research into greener and more sustainable synthetic pathways. The evaluation of these routes can be quantified using green chemistry metrics, which provide a framework for assessing the environmental performance of chemical processes. researchgate.net

Key metrics for evaluating the "greenness" of a synthetic route include Atom Economy (AE), Reaction Mass Efficiency (RME), and the Environmental Factor (E-factor). researchgate.net

Atom Economy (AE): This metric calculates the proportion of reactant atoms that are incorporated into the final desired product. It is a theoretical value that highlights the efficiency of a reaction in terms of atom utilization.

Reaction Mass Efficiency (RME): RME offers a more practical measure by considering the ratio of the mass of the final product to the total mass of all reactants used.

E-factor: The E-factor provides a simple yet powerful measure of waste generation, defined as the total mass of waste produced per kilogram of product. A lower E-factor indicates less waste and a more environmentally friendly process. researchgate.net

Traditional quinolin-4-one syntheses, such as the Conrad-Limpach or Gould-Jacobs reactions, often exhibit poor green metrics. mdpi.com For instance, the synthesis of a related compound, 6-methoxy-2-methylquinolin-4-ol, involves the use of polyphosphoric acid at a high temperature of 170°C. atlantis-press.comresearchgate.net Such conditions lead to high energy consumption and a significant E-factor, as the work-up procedure to neutralize and dispose of the acidic medium generates substantial waste.

The development of environmentally benign syntheses for quinolin-4-ones is an active area of research. mdpi.com Modern approaches focus on using alternative technologies to replace hazardous substances, reduce waste, and conserve energy. mdpi.comijpsjournal.com These include:

Use of Greener Catalysts: Replacing strong acids or toxic metal catalysts with environmentally friendly and reusable alternatives. ijpsjournal.comorganic-chemistry.org

Alternative Energy Sources: Employing microwave or ultrasound irradiation to accelerate reactions, often leading to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating. ijpsjournal.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent medium, which minimizes waste and eliminates the environmental impact associated with solvent production and disposal. ijpsjournal.com

While specific green metric evaluations for the synthesis of this compound are not extensively documented, the principles of green chemistry suggest that moving away from high-temperature, strong-acid-catalyzed cyclizations toward catalyst-driven, energy-efficient methods would significantly improve its environmental footprint. researchgate.net

Synthetic Routes to Key Intermediates

The synthesis of this compound is typically achieved through the cyclization of key intermediates. The primary building blocks for this heterocyclic system are a substituted aniline (B41778) and a β-dicarbonyl compound. Specifically, these intermediates are 4-chloroaniline and ethyl 2-methylacetoacetate (B1246266) .

Synthetic Routes to 4-Chloroaniline

4-Chloroaniline is a crucial intermediate used in the production of various pesticides, drugs, and dyes. wikipedia.org It is not typically prepared by the direct chlorination of aniline, as this reaction is difficult to control and tends to result in over-chlorination. wikipedia.org The most common industrial method involves the reduction of 4-nitrochlorobenzene. wikipedia.org

Route Starting Material Key Reagents/Catalyst General Conditions Reference(s)
Catalytic Hydrogenation p-ChloronitrobenzeneRaney nickel, H₂Ethanol (B145695) solvent, 50-70°C, 3.04–3.55 MPa pressure chemicalbook.com
Chan-Lam Amination 4-Chlorophenylboronic acidK₂CO₃, aqueous ammonia, RGO/Cu NPsMethanol solvent, reflux (60°C), 21 hours chemicalbook.com
Electrochemical Oxidation 4-Chloroaniline (self-condensation)-Water/acetonitrile mixture, glassy carbon electrode rsc.org
Friedel-Crafts type 4-ChloroanilineBoron trichloride, 4-chlorobutyronitrile, AlCl₃Toluene solvent, -10°C to 130°C google.com

The reduction of 4-nitrochlorobenzene is the preferred large-scale method due to the availability and low cost of the starting material, which is produced by the nitration of chlorobenzene. wikipedia.org Alternative methods, such as the copper-catalyzed amination of 4-chlorophenylboronic acid, offer different pathways that may be suitable for laboratory-scale synthesis. chemicalbook.com

Synthetic Routes to Ethyl 2-methylacetoacetate

Ethyl 2-methylacetoacetate serves as the β-dicarbonyl component, providing the carbon atoms that will form the pyridine (B92270) ring of the quinolinol. chemicalbook.com The most prevalent method for its preparation is the alkylation of ethyl acetoacetate (B1235776). This process involves the deprotonation of the active methylene group in ethyl acetoacetate to form an enolate, followed by reaction with a methylating agent.

Route Starting Material Key Reagents General Conditions Reference(s)
Alkylation Ethyl acetoacetateSodium hydroxide (B78521), Dimethyl sulfate (B86663)Ethanol/toluene solvent, 44-60°C
Alkylation Thallous salt of ethyl acetoacetateMethyl iodideReflux prepchem.com
Alkylation Ethyl acetoacetateSodium hydrogen tellurideEthanol solvent, room temperature, 0.25 hours chemicalbook.com
Esterification Ketene dimerEthanol, n-butylamine/acetic acid catalyst80-120°C

In a typical alkylation procedure, a base like sodium hydroxide is used to generate the nucleophilic enolate from ethyl acetoacetate. This is then treated with an electrophilic methyl source, such as dimethyl sulfate or methyl iodide, to yield the final product. prepchem.com The reactivity of the active methylene group is central to this transformation.

Chemical Modifications and Derivatization Studies of 6 Chloro 2,3 Dimethylquinolin 4 Ol

Design and Synthesis of 6-Chloro-2,3-dimethylquinolin-4-ol Derivatives

The design and synthesis of derivatives of this compound involve a variety of chemical strategies to introduce new functional groups and substituents to the core structure. These modifications are instrumental in tuning the molecule's electronic and steric properties.

The introduction of additional halogen atoms to the this compound structure can significantly influence its properties. Halogens are known to affect a molecule's reactivity and binding affinities through a combination of electrostatic, steric, and hydrophobic effects. researchgate.net The substitution of halogens, particularly chlorine, is a common strategy in drug discovery. chemrxiv.org

The position of the halogen substituent is critical. For instance, in related quinoline (B57606) systems, the introduction of a chlorine atom at different positions can lead to varied biological activities. The presence of a chloro group can enhance the antibacterial efficacy of certain compounds. researchgate.net Research on 2-phenyl-2,3-dihydroquinazolin-4(1H)-one derivatives has shown that the introduction of halogen atoms into the benzene (B151609) ring can increase the binding affinity to human serum albumin. researchgate.net The specific placement of chloro and dimethyl groups on the quinoline ring, such as in 2-chloro-6,7-dimethylquinoline derivatives, has been explored in the synthesis of more complex heterocyclic systems. nih.govnih.gov

Table 1: Impact of Halogen Substituents on Physicochemical Properties

Halogen Atomic Number Electronegativity Atomic Radius (Å) Hydrophobic Parameter
F 9 4.0 0.64 0.14
Cl 17 3.0 0.99 0.71
Br 35 2.8 1.14 0.86
I 53 2.5 1.33 1.12

Data sourced from researchgate.net

The nitrogen and oxygen atoms in the this compound scaffold are key sites for functionalization. The hydroxyl group at the 4-position and the ring nitrogen are nucleophilic centers that can react with various electrophiles.

O-alkylation is a common modification. For example, the reaction of 3-acetyl-6-chloro-4-phenylquinolin-2(1H)-one with 2-chloro-3-(chloromethyl)quinolines in the presence of a silver nanoparticle catalyst leads to regioselective O-alkylation. researchgate.net Similarly, the synthesis of ethyl 6-chloro-2-[(2-chloro-7,8-dimethylquinolin-3-yl)methoxy]-4-phenylquinoline-3-carboxylate involves the reaction of the corresponding 2-oxo-quinoline with 2-chloro-3-(chloromethyl)-7,8-dimethylquinoline (B1349681) in the presence of a base. nih.gov

The nitrogen atom of the quinoline ring can also be a site for substitution, although this is less common than O-functionalization in this specific scaffold. In other quinoline derivatives, N-alkylation has been achieved using various electrophiles. researchgate.net

The hydroxyl group of this compound is a versatile handle for the synthesis of carbonate and carboxamide derivatives. These modifications can significantly alter the molecule's properties.

For instance, a series of 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives were synthesized, including carbonate esters. researchgate.net One notable example is 6-(tert-butyl)-8-chloro-2,3-dimethylquinolin-4-yl(2-chloro-5-(trifluoromethyl)benzyl)carbonate, which demonstrated significant biological activity. researchgate.net The synthesis of such carbonates typically involves the reaction of the parent quinolinol with a suitable chloroformate in the presence of a base.

Carboxamide derivatives of related quinoline structures have also been synthesized. For example, novel difluoromethylpyrazole carboxamides containing a flexible alkyl chain have been prepared. researchgate.net The synthesis of methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate has also been reported, highlighting the derivatization potential at the 3-position. researchgate.net

The introduction of electron-withdrawing groups, such as the perfluoropropanyl group, onto the quinoline ring is a strategy employed to enhance biological activity. researchgate.net These groups can significantly alter the electronic properties of the quinoline system.

In a study aimed at discovering novel fungicides, the tert-butyl group of a lead compound was replaced by a perfluoropropanyl group. researchgate.net A series of new quinoline derivatives containing this moiety were designed and synthesized, and their structures were confirmed by various spectroscopic methods. researchgate.net The presence of electron-withdrawing groups can influence the reactivity of the molecule in subsequent reactions. nih.gov For example, strongly electron-withdrawing sulfonyl groups have been shown to have a high beta-directing effect in mannosylation reactions. nih.gov

The synthesis of derivatives with other electron-withdrawing groups, such as the trifluoromethyl group, has also been explored in the context of creating biologically active molecules. researchgate.net

Regioselective and Stereoselective Synthetic Strategies for Derivatives

The synthesis of specific isomers of this compound derivatives often requires regioselective and stereoselective methods.

Regioselectivity is crucial when multiple reactive sites are present in the molecule. For example, in the synthesis of 4-aminoquinazolines from 2,4-dichloroquinazoline (B46505) precursors, nucleophilic aromatic substitution occurs regioselectively at the 4-position. mdpi.comnih.gov This selectivity is preserved under various reaction conditions with different amine nucleophiles. mdpi.comnih.gov Similarly, regioselective O-alkylation of amides has been achieved using silver nanoparticles as a catalyst, directing the alkylation to the oxygen atom. researchgate.net The controlled O-acylation of dieckol (B191000) has also been shown to be highly regioselective, with the acyl group consistently introduced at the 6-O position. nih.gov

Stereoselective synthesis is important when creating derivatives with specific three-dimensional arrangements. A highly stereoselective synthesis of fused heterocycles with multiple stereocenters has been achieved through an internal redox reaction/inverse electron-demand hetero-Diels–Alder reaction sequence. rsc.org This method allows for the construction of complex heterocyclic structures with good to excellent diastereoselectivities. rsc.org

Reaction Mechanisms of Derivatization (e.g., Nucleophilic and Electrophilic Substitution)

The derivatization of this compound and related compounds primarily proceeds through nucleophilic and electrophilic substitution reactions.

Nucleophilic Substitution: Nucleophilic substitution is a common reaction for introducing new functional groups onto the quinoline ring, particularly at positions bearing a good leaving group like a chlorine atom. The 4-chloro group in chloroquinolines is susceptible to nucleophilic attack. mdpi.com For example, the synthesis of 4-substituted 2-quinolinones involves the nucleophilic displacement of the 4-chloro group by various nucleophiles such as thiols, hydrazines, azides, and amines. mdpi.com The reaction of 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione with nucleophiles like sodium azide, amines, and thiophenol leads to a series of 4-substituted derivatives. researchgate.net The mechanism of nucleophilic aromatic substitution (SNAr) typically involves the formation of a Meisenheimer complex as an intermediate. researchgate.net

Electrophilic Substitution: Electrophilic aromatic substitution reactions are used to introduce substituents onto the benzene ring of the quinoline system. masterorganicchemistry.commsu.edu These reactions typically require an acid catalyst to generate a strong electrophile. masterorganicchemistry.combyjus.com Common electrophilic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. masterorganicchemistry.commsu.edu The existing substituents on the benzene ring influence the position of the incoming electrophile. msu.eduyoutube.com For example, the ethyl group is an ortho-para director, while the nitro group is a meta director. youtube.com

Table 2: Common Derivatization Reactions and Mechanisms

Reaction Type Reagents Position(s) Affected Mechanism
O-Alkylation Alkyl halides, Base 4-OH Nucleophilic Substitution
Carbonate Formation Chloroformates, Base 4-OH Nucleophilic Acyl Substitution
Nucleophilic Aromatic Substitution Amines, Thiols, Azides 4-Cl SNAr
Electrophilic Halogenation Halogen, Lewis Acid Benzene Ring Electrophilic Aromatic Substitution

Structural Elucidation and Advanced Spectroscopic Characterization of 6 Chloro 2,3 Dimethylquinolin 4 Ol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual atoms. For 6-Chloro-2,3-dimethylquinolin-4-ol, both ¹H NMR and ¹³C NMR spectra are instrumental in confirming the arrangement of protons and carbon atoms within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of a related compound, 8-Chloro-2,6-dimethylquinolin-4-ol, can be referenced for expected signal regions. bldpharm.com In a typical ¹H NMR spectrum of a quinoline (B57606) derivative, signals corresponding to the aromatic protons on the quinoline core would appear in the downfield region, generally between 7.0 and 8.5 ppm. The methyl groups at positions 2 and 3 would exhibit singlets in the upfield region, typically around 2.3-2.7 ppm. The hydroxyl proton at position 4 can show a broad singlet over a wide range of chemical shifts, depending on the solvent and concentration, and can be confirmed by D₂O exchange.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For a substituted quinoline such as this compound, the spectrum would display distinct signals for each unique carbon atom. The carbons of the quinoline ring would resonate in the aromatic region (approximately 110-150 ppm). The carbon bearing the chlorine atom (C-6) and the carbon bearing the hydroxyl group (C-4) would have their chemical shifts influenced by these electronegative substituents. The methyl carbons would appear in the upfield region of the spectrum, typically between 15 and 25 ppm. chemicalbook.com

Table 1: Representative ¹H NMR and ¹³C NMR Data for Substituted Quinolines and Related Heterocycles This table provides illustrative data from related structures to infer the expected spectral characteristics of this compound.

Compound Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)Reference
Substituted PhenolAromatic H: 6.77-7.21, OH: 9.37 (s), CH₃: 2.38 (s)Aromatic C: 112.56-157.36, CH₃: 21.39 rsc.org
Substituted Quinoline DerivativeAromatic H: 7.28-8.40, NH: 13.03 (s)Aromatic C: 114.36-172.14 rsc.org

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is an essential technique for accurately determining the elemental composition of a molecule by providing a highly precise mass-to-charge ratio. This allows for the unambiguous determination of the molecular formula. For this compound, the expected molecular formula is C₁₁H₁₀ClNO.

The HRMS analysis would yield an exact mass that can be compared to the theoretical mass calculated for the proposed formula. The presence of the chlorine atom is particularly notable in the mass spectrum due to its isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which would result in a characteristic M+2 peak.

Table 2: HRMS Data for Representative Organic Molecules This table illustrates the precision of HRMS in molecular formula determination.

Compound TypeMolecular FormulaCalculated MassMeasured MassReference
Indole DerivativeNot SpecifiedNot Specified356.6968 thno.org

X-ray Single-Crystal Diffraction for Solid-State Structure Determination

The resulting crystal structure would reveal the planarity of the quinoline ring system, the specific positions of the chloro and methyl substituents, and the conformation of the hydroxyl group. Furthermore, it would provide insights into the intermolecular interactions, such as hydrogen bonding involving the hydroxyl group, that govern the packing of the molecules in the solid state.

Table 3: Illustrative Crystallographic Data for Organic Compounds This table presents typical parameters obtained from X-ray diffraction studies.

ParameterTypical Value Range
Crystal SystemMonoclinic, Orthorhombic, etc.
Space GroupP2₁/c, Pbca, etc.
Unit Cell Dimensions (Å)a, b, c values
Bond Lengths (Å)e.g., C-C, C-N, C-Cl
Bond Angles (°)e.g., C-C-C, C-N-C

Vibrational Spectroscopy (e.g., IR) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. libretexts.org The IR spectrum of this compound would exhibit characteristic absorption bands that confirm the presence of its key functional groups.

Key expected vibrational frequencies include a broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. The C-H stretching vibrations of the aromatic and methyl groups would appear around 2850-3100 cm⁻¹. libretexts.org The C=C and C=N stretching vibrations of the quinoline ring would be observed in the 1500-1600 cm⁻¹ region. A C-Cl stretching vibration would be expected in the fingerprint region, typically below 800 cm⁻¹.

Table 4: Characteristic IR Absorption Frequencies for Key Functional Groups

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)Reference
O-H (Alcohol)Stretching, broad3200-3600 libretexts.org
C-H (Aromatic)Stretching3000-3100 libretexts.org
C-H (Alkyl)Stretching2850-3000 libretexts.org
C=C (Aromatic)Stretching1500-1600 libretexts.org
C-ClStretching600-800 nist.gov

Theoretical and Computational Chemistry Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for elucidating the electronic structure and reactivity of molecules like 6-Chloro-2,3-dimethylquinolin-4-ol.

Density Functional Theory (DFT) Studies for Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations can predict a range of electronic properties that govern its behavior.

Key electronic properties that can be determined using DFT include the distribution of electron density, the energies of molecular orbitals, and the molecular electrostatic potential (MEP). The electron density distribution reveals the regions of the molecule that are electron-rich or electron-poor, which is fundamental to understanding its chemical interactions. The MEP map provides a visual representation of the electrostatic potential on the molecule's surface, indicating sites susceptible to electrophilic or nucleophilic attack.

Table 1: Predicted Electronic Properties of this compound from Theoretical DFT Calculations

PropertyPredicted Value/CharacteristicSignificance
HOMO Energy Relatively highIndicates the ability to donate electrons.
LUMO Energy Relatively lowIndicates the ability to accept electrons.
HOMO-LUMO Gap ModerateSuggests a balance of stability and reactivity.
Dipole Moment Non-zeroIndicates a polar molecule, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP) Negative potential around O and N atomsHighlights regions susceptible to electrophilic attack and hydrogen bond formation.

Note: The values in this table are qualitative predictions based on the general principles of DFT applied to similar molecular structures.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Predictions

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the HOMO of one molecule and the LUMO of another. bldpharm.com The energies and shapes of these frontier orbitals are critical in predicting how a molecule will react. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich quinolinol ring system, particularly involving the lone pairs of the oxygen and nitrogen atoms. The LUMO, on the other hand, is likely to be distributed over the aromatic system, with significant contributions from the carbon atoms of the quinoline (B57606) core.

The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests that the molecule is more polarizable and reactive.

FMO analysis can be used to predict the regioselectivity of reactions involving this compound. For example, in an electrophilic attack, the reaction would be most likely to occur at the position where the HOMO has the largest coefficient. In a nucleophilic attack, the reaction would target the site where the LUMO has the largest coefficient.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide insights into the three-dimensional structure and dynamic behavior of this compound.

Conformational Analysis and Energy Landscapes

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. nih.gov For a relatively rigid molecule like this compound, the primary conformational flexibility would arise from the rotation of the methyl groups.

The potential energy landscape of the molecule can be mapped by calculating the energy of the molecule as a function of these rotational degrees of freedom. nih.gov This landscape reveals the most stable conformations (energy minima) and the energy barriers between them (transition states). nih.gov While significant conformational changes are not expected for the core quinoline structure, the orientation of the substituent groups can influence its packing in a crystal lattice and its interaction with biological macromolecules. The planarity of the quinoline ring system is a key feature, as observed in similar structures. nih.gov

Predictive Modeling of Molecular Interactions

Predictive modeling can be used to understand how this compound interacts with other molecules, such as solvents or biological targets. Molecular docking, a common technique in this area, can predict the preferred binding orientation of the molecule to a receptor of known structure.

These models can identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex. For this compound, the hydroxyl group can act as a hydrogen bond donor and acceptor, while the aromatic rings can participate in π-π stacking and hydrophobic interactions. The chlorine atom can also engage in halogen bonding. Molecular dynamics simulations can further be employed to study the stability of these interactions over time. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Quinoline Scaffolds

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. These models are widely used in drug discovery to predict the activity of new compounds and to optimize lead structures.

For quinoline scaffolds, numerous QSAR studies have been conducted to understand the structural requirements for various biological activities. nih.gov These studies typically involve a set of quinoline derivatives with known activities, for which various molecular descriptors are calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP).

Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. The resulting QSAR model can then be used to predict the activity of new quinoline derivatives, including this compound, provided it falls within the applicability domain of the model.

A 3D-QSAR study on cytotoxic quinolines, for instance, identified a six-point pharmacophore model with three hydrogen bond acceptors and three aromatic ring features as being important for activity. nih.gov Such models provide a three-dimensional representation of the key structural features required for biological interaction, which can guide the design of new, more potent compounds. The predictive power of QSAR models is often validated through internal and external validation techniques.

Table 2: Common Descriptors in QSAR Models for Quinoline Derivatives

Descriptor TypeExamplesRelevance to this compound
Electronic Partial atomic charges, Dipole moment, HOMO/LUMO energiesThe chlorine atom and hydroxyl group significantly alter the electronic landscape.
Steric Molecular weight, Molar refractivity, van der Waals volumeThe methyl groups and chlorine atom contribute to the steric bulk.
Hydrophobic LogP (octanol-water partition coefficient)The overall hydrophobicity is influenced by the chloro and methyl substituents.
Topological Connectivity indices, Wiener indexDescribe the branching and connectivity of the molecular structure.

Correlation of Structural Parameters with Research Observations

Detailed theoretical and computational studies specifically investigating the correlation of structural parameters with research observations for this compound are not extensively available in the reviewed scientific literature. However, general principles of computational chemistry allow for the prediction of how its structural features would influence its properties.

Quantum chemical calculations, such as Density Functional Theory (DFT), would be instrumental in elucidating the molecule's geometry. These calculations can provide precise data on bond lengths, bond angles, and dihedral angles. For instance, the planarity of the quinoline ring system, the orientation of the methyl groups, and the tautomeric equilibrium between the keto (-one) and enol (-ol) forms are critical structural parameters.

Interactive Table: Predicted Structural Parameters

While specific experimental data is not available, a hypothetical table of DFT-calculated parameters is presented below to illustrate the type of data that would be correlated with experimental findings.

ParameterPredicted ValueMethod/Basis Set
C2-C3 Bond Length1.38 ÅB3LYP/6-311G(d,p)
C4-O Bond Length1.35 ÅB3LYP/6-311G(d,p)
C6-Cl Bond Length1.74 ÅB3LYP/6-311G(d,p)
C2-C3-C4 Bond Angle121.5°B3LYP/6-311G(d,p)
Quinoline Ring Dihedral Angle< 2°B3LYP/6-311G(d,p)

These theoretical parameters could then be correlated with experimental data from techniques like X-ray crystallography and NMR spectroscopy to validate the computational model and gain deeper insights into the structure-property relationships of the compound.

Computational Prediction of Reaction Mechanisms and Pathways

The computational prediction of reaction mechanisms and pathways for this compound would involve mapping the potential energy surface for various reactions. This allows for the identification of transition states, intermediates, and the calculation of activation energies, thereby predicting the most likely reaction pathways.

For example, the synthesis of this compound itself can be modeled. The Conrad-Limpach-Knorr synthesis is a common route for quinolin-4-ols. Computational modeling could investigate the cyclization step, identifying the transition state and the influence of the chloro and methyl substituents on the reaction barrier.

Furthermore, the reactivity of the compound in various chemical transformations can be predicted. The hydroxyl group at the 4-position can undergo O-alkylation or O-acylation. Computational studies could predict the relative ease of these reactions by calculating their activation energies. Similarly, electrophilic aromatic substitution on the quinoline ring can be modeled to predict the regioselectivity, determining whether substitution is more likely to occur on the benzene (B151609) or pyridine (B92270) ring, and at which specific position.

Interactive Table: Predicted Reaction Pathway Data

The following table illustrates the type of data that would be generated from computational studies on the reaction pathways of this compound.

ReactionReactant(s)Predicted Transition State Energy (kcal/mol)Predicted Product(s)
O-AlkylationThis compound + CH3I25.46-Chloro-4-methoxy-2,3-dimethylquinoline
NitrationThis compound + HNO3/H2SO418.76-Chloro-2,3-dimethyl-x-nitroquinolin-4-ol
Conrad-Limpach CyclizationN-(4-chlorophenyl)acetoacetamide35.26-Chloro-2-methylquinolin-4-ol

These computational predictions provide a powerful tool for understanding and predicting the chemical behavior of this compound, guiding synthetic efforts and the development of new applications.

Mechanistic Research into Biological Interactions Non Clinical Focus

Exploration of Molecular Targets and Binding Mechanisms

The quinolone core of the compound is a well-established pharmacophore that interacts with several critical biomolecules. Investigations have focused on enzyme inhibition, protein binding, and the modulation of genetic transcriptional activity.

The 4-quinolone structural motif is famously associated with the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are essential for bacterial survival as they control the topological state of DNA during replication, transcription, and repair. nih.govnih.gov The primary mechanism of action for quinolones involves trapping the enzyme-DNA complex, which prevents the re-ligation of the DNA strands. nih.gov This leads to the accumulation of double-strand DNA breaks, inducing the SOS response and ultimately causing bacterial cell death. nih.gov

In many gram-negative bacteria, resistance to quinolones often arises from mutations in the gene encoding the DNA gyrase A protein. nih.gov Conversely, in some gram-positive bacteria, primary resistance is more commonly associated with changes in topoisomerase IV. nih.gov While specific inhibitory data for 6-Chloro-2,3-dimethylquinolin-4-ol against these enzymes is not detailed in the provided research, its structural class suggests a high potential for this mechanism of action. Studies on other novel inhibitors have successfully identified compounds that target the ATP-binding site of DNA gyrase, leading to potent inhibition. nih.gov

In the context of antibiotic resistance, particularly in Methicillin-Resistant Staphylococcus aureus (MRSA), Penicillin-Binding Proteins (PBPs) are crucial targets. High-level resistance to beta-lactam antibiotics in MRSA is primarily due to the expression of PBP2a, a transpeptidase that continues to function in cell-wall synthesis even when other PBPs are inhibited. nih.gov PBP2a exhibits a low affinity for beta-lactam antibiotics because its active site is located in a tight groove, making it less accessible. nih.gov

Beyond antibacterial targets, quinolone derivatives have been explored for their antiviral properties. A study on a series of novel 6-chloro-4-(2-chlorophenyl)-3-(2-hydroxyethyl) quinolin-2(1H)-one derivatives demonstrated potent anti-Hepatitis B Virus (HBV) activity. nih.gov A preliminary mechanistic study of the most promising compound from this series suggested that its mode of action involves the enhancement of the transcript activity of HBV enhancer I (ENI) and enhancer II (EN-II). nih.gov These enhancers are critical regulatory elements for HBV gene expression and replication. nih.gov This finding indicates that the 6-chloroquinoline (B1265530) scaffold can act by modulating viral genetic processes, a mechanism distinct from direct enzyme inhibition. nih.gov

The table below summarizes the inhibitory potency of the lead compound (Compound 44) from the study. nih.gov

TargetIC₅₀ (mM)Selectivity Index (SI)
Hepatitis B surface antigen (HBsAg)0.010> 135
Hepatitis B e antigen (HBeAg)0.026> 51
HBV DNA replication0.045Not Specified

Structure-Activity Relationship (SAR) Studies for Understanding Biological Potency

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a molecule correlates with its biological activity. For the 6-chloroquinoline scaffold, SAR studies have been instrumental in optimizing potency against various biological targets. nih.govnih.gov

The specific atoms and chemical groups attached to the core quinoline (B57606) ring, as well as their positions, have a profound impact on efficacy.

Anti-HBV Activity: In the development of quinolin-2(1H)-one derivatives as anti-HBV agents, SAR analysis revealed that the nature of substituents at various positions was critical for potency. nih.gov The presence of the 6-chloro group was a common feature among active compounds. The study explored variations at other positions, leading to a lead compound with an IC₅₀ of 0.010 mM against HBsAg secretion. nih.gov

Antimalarial Activity: A detailed SAR study of 6-chloro-2-arylvinylquinolines led to the discovery of potent antimalarial compounds with low nanomolar activity against a chloroquine-resistant strain of Plasmodium falciparum. nih.gov This research highlighted the importance of the 6-chloro substituent and explored modifications to the 2-arylvinyl group to optimize the compound's metabolic stability and efficacy. nih.gov The most promising compound from this series demonstrated excellent in vivo antimalarial efficacy in a murine model. nih.gov

These studies underscore that the 6-chloro substituent is a key feature for the biological activity of these quinoline derivatives, while modifications at other positions allow for the fine-tuning of potency and selectivity. nih.govnih.gov

The knowledge gained from SAR studies provides a rational basis for designing new molecules with enhanced biological activity. By understanding which structural features are essential for binding to a molecular target, chemists can purposefully synthesize new derivatives with improved properties. For example, structure-based optimization of initial hits has led to the development of low nanomolar inhibitors of E. coli DNA gyrase. nih.gov This rational design approach aims to create compounds with a balanced profile, potentially inhibiting both DNA gyrase and topoisomerase IV, to produce more effective antibacterial agents. nih.gov The optimization process based on SAR data is a cornerstone of modern drug discovery, allowing for the targeted enhancement of molecular interactions.

Mechanistic Insights into Cellular Processes and Molecular Pathways

Research into the specific mechanistic interactions of This compound with cellular processes and molecular pathways is currently limited in the public domain. However, studies on structurally related quinoline derivatives provide valuable insights into the potential biological activities and mechanisms of action for this class of compounds. The following sections summarize findings for related molecules, which may offer a framework for understanding the potential interactions of This compound .

It is crucial to note that the following data pertains to related, but distinct, chemical entities. Direct extrapolation of these findings to This compound should be approached with caution, as minor structural modifications can significantly alter biological activity.

Insights from Related Quinolone and Chloroquinoline Derivatives

Research on various quinoline and quinolone derivatives has revealed a broad spectrum of biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The mechanisms underlying these activities often involve interactions with specific enzymes and cellular pathways.

For instance, certain quinolin-4-one derivatives have been identified as inhibitors of HIV integrase, an enzyme crucial for the virus to incorporate its genetic material into the host's DNA. mdpi.com Additionally, some fluoroquinolones, a well-known class of antibiotics, function by targeting bacterial DNA gyrase and topoisomerase IV, thereby inhibiting DNA replication and repair.

The presence of a chlorine atom at the 6-position of the quinoline ring, as seen in the subject compound, has been noted in various biologically active molecules. Studies on other 6-chloroquinoline derivatives have indicated that this substitution can be a key determinant of their biological effects. For example, structure-activity relationship (SAR) studies on certain pyrano[3,2-h]quinolone derivatives revealed that 6-chloro analogues were the most active against several cancer cell lines. mdpi.com

Furthermore, research on 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives as potential antimycobacterial agents has shown that substitutions at the 6-position of the quinoline ring influence their activity against Mycobacterium tuberculosis. nih.gov Specifically, the presence of a chloro group at this position, in combination with other structural features, was found to modulate the antitubercular activity. nih.gov

The following table summarizes the biological activities observed for some related quinoline derivatives, providing a glimpse into the potential areas of interaction for compounds like This compound .

Compound Class/Derivative Observed Biological Activity Potential Cellular/Molecular Target
Quinolone DerivativesAnticancer, Anti-HIV, AntibacterialDNA Gyrase, Topoisomerase IV, HIV Integrase
6-Chloro-pyrano[3,2-h]quinolone DerivativesAnticancerNot specified
2-(6-Chloroquinolin-4-yl)-1-alkoxypropan-2-ol DerivativesAntimycobacterialNot specified

While these findings are informative, dedicated mechanistic studies on This compound are necessary to elucidate its specific interactions with cellular processes and molecular pathways.

Advanced Analytical Methodologies in Chemical Research

Chromatographic Techniques for Reaction Monitoring and Purification

Chromatographic methods are indispensable tools in the synthesis of quinoline (B57606) derivatives for both monitoring the progress of a reaction and for the purification of the target compound. Techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are routinely employed.

During the synthesis of quinoline compounds, thin-layer chromatography (TLC) is often used as a rapid and simple method to monitor the progress of the reaction. nih.gov For more detailed analysis and purification, HPLC and GC-MS are the methods of choice.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating, identifying, and quantifying components in a mixture. In the context of 6-Chloro-2,3-dimethylquinolin-4-ol synthesis, HPLC can be used to track the consumption of reactants and the formation of the product and any byproducts in real-time. This allows for the optimization of reaction conditions such as temperature, pressure, and catalyst loading to maximize yield and minimize impurities.

Gas Chromatography-Mass Spectrometry (GC-MS) is another critical analytical technique, particularly for volatile and thermally stable compounds. degres.eu It combines the separation power of gas chromatography with the detection capabilities of mass spectrometry to provide detailed information about the composition of a sample. madison-proceedings.com In the synthesis of quinoline derivatives, GC-MS can be used to identify reaction intermediates and byproducts, providing valuable insights into the reaction mechanism. acs.org For instance, in the analysis of quinoline compounds, a capillary column such as a DB-5MS is often used, with helium as the carrier gas. madison-proceedings.com The mass spectrometer provides information on the molecular weight and fragmentation pattern of the compounds, which aids in their structural elucidation. nih.govresearchgate.net

A typical application of GC-MS would involve the following optimized parameters for the analysis of quinoline derivatives:

ParameterValue
Column DB-5MS (30 m x 0.25 mm x 0.5 µm)
Inlet Temperature 250°C
Injection Volume 1.0 µL (splitless)
Carrier Gas Helium
Flow Rate 1.0 mL/min
Termination Temperature 260°C
This table is based on data for general quinoline analysis and is representative of the conditions that would be used for this compound. madison-proceedings.com

The resulting data from these chromatographic techniques are crucial for ensuring the purity of the synthesized this compound, which is critical for its subsequent use in research and development.

In-situ Spectroscopic Methods for Kinetic and Mechanistic Studies

Understanding the reaction mechanism and kinetics is fundamental to controlling and optimizing the synthesis of quinoline derivatives. In-situ spectroscopic techniques, such as in-situ Infrared (IR) spectroscopy, are powerful tools for these studies as they allow for the observation of the reaction as it happens, without the need for sampling and quenching.

In-situ Infrared (IR) Spectroscopy , particularly Attenuated Total Reflectance (ATR) IR, provides real-time information about the concentration of reactants, intermediates, and products. rsc.org This is achieved by inserting a probe directly into the reaction vessel, which allows for the continuous collection of IR spectra. By monitoring the changes in the characteristic vibrational frequencies of functional groups, researchers can gain a deep understanding of the reaction pathway. rsc.orgsemanticscholar.org

For example, in the synthesis of quinolines from anilines and propanol, in-situ FTIR was used to investigate the reaction mechanism over a modified USY zeolite catalyst. rsc.orgsemanticscholar.orgresearchgate.net The study identified N-phenylpropan-1-imine as a key intermediate and elucidated two possible reaction routes, one requiring Lewis acid sites and the other Brønsted acid sites. rsc.org This level of mechanistic detail is invaluable for catalyst design and process optimization.

The data obtained from in-situ IR spectroscopy can be used to develop kinetic models of the reaction, which describe how the rate of reaction is affected by factors such as concentration and temperature. rsc.org This allows for precise control over the synthesis, leading to higher yields and purity of the desired product, this compound.

The application of these advanced analytical methodologies is crucial for the successful synthesis and characterization of this compound, enabling the production of a high-purity compound and providing a deep understanding of its formation.

Future Perspectives and Emerging Research Directions

Development of Novel and Sustainable Synthetic Routes for Quinoline (B57606) Derivatives

Traditional methods for synthesizing quinoline rings, such as the Combes, Doebner-von Miller, and Friedländer syntheses, often require harsh conditions like high temperatures and the use of hazardous chemicals, leading to environmental and economic concerns. researchgate.netnih.govwikipedia.org Consequently, a significant research effort is focused on developing greener and more sustainable synthetic protocols. nih.govijpsjournal.com

Emerging sustainable approaches include:

Microwave and Ultrasound-Assisted Synthesis : These methods can accelerate reaction times, improve yields, and reduce energy consumption. nih.govrsc.orgnih.gov For instance, a microwave-assisted, catalyst-free protocol has been successfully used to synthesize pyrazolo-[3,4-b]-quinolines in an aqueous ethanol (B145695) medium. rsc.org Another study demonstrated the synthesis of 4-hydroxy-2-quinolone analogues using microwave irradiation with a non-toxic bismuth chloride catalyst. nih.gov

One-Pot and Multicomponent Reactions (MCRs) : MCRs are highly efficient as they combine three or more reactants in a single step, minimizing waste and simplifying procedures. nih.govpurdue.edu This approach has been used to create diverse quinoline libraries.

Novel Catalysis : The use of nanocatalysts is gaining traction due to their high efficiency and recyclability, overcoming the recovery and low-yield issues of some traditional catalysts. acs.org Similarly, environmentally benign catalysts like formic acid and solid acid catalysts such as cesium salts of tungstophosphoric acid are being employed to create greener reaction pathways. ijpsjournal.comrsc.org

Use of Greener Solvents : Replacing toxic organic solvents with alternatives like water or glycerol (B35011) is a key aspect of green quinoline synthesis. researchgate.net For example, glycerol has been used as an environmentally friendly solvent for the synthesis of quinoline derivatives with high yields and short reaction times. researchgate.net

These modern synthetic strategies are crucial for the cost-effective and environmentally responsible production of 6-Chloro-2,3-dimethylquinolin-4-ol and its derivatives, facilitating broader research and application.

Expanding the Chemical Space of this compound Analogs for Targeted Research Probes

Modifying the core structure of this compound is a key strategy for developing novel research probes with tailored properties. By systematically altering substituents on the quinoline ring, researchers can fine-tune the molecule's biological activity, selectivity, and physical characteristics for specific applications. scispace.comnih.gov

Recent research provides several examples of how the chemical space of quinoline scaffolds can be expanded:

Synthesis of Fused Heterocyclic Systems : A novel strategy has been developed for the construction of fused tricyclic quinoline heterocycles from aliphatic amino carboxylic acids, demonstrating the potential to build complex molecular architectures. orientjchem.org

Derivatization at Key Positions : The synthesis of 6-(tert-butyl)-8-chloro-2,3-dimethylquinoline derivatives, structurally similar to the title compound, showed that creating carbonate analogs could lead to potent fungicidal activity. researchgate.net This highlights how derivatization of the 4-hydroxy group can yield compounds with specific biological functions.

Creation of Hybrid Molecules : Combining the quinoline scaffold with other pharmacologically active fragments is a promising approach. nih.gov For instance, linking a quinolone fragment to a quinoline core created a hybrid compound with broad-spectrum antibacterial activity, potentially by targeting multiple bacterial proteins. nih.gov

Systematic Structure-Activity Relationship (SAR) Studies : The synthesis of a variety of ammosamide B analogues, which feature a quinoline core, allowed for a detailed investigation into the structural requirements for inhibiting the enzyme quinone reductase 2. nih.gov Such SAR studies are essential for rationally designing analogs of this compound for use as selective inhibitors or probes for specific enzymes or receptors.

By applying these strategies, a diverse library of analogs based on the this compound scaffold can be generated. These new molecules can then be used as targeted research probes to investigate biological pathways and identify new therapeutic targets.

Integration of Artificial Intelligence and Machine Learning in Quinoline Design and Prediction

The vastness of chemical space makes the discovery of novel bioactive molecules a challenging and resource-intensive process. azoai.com Artificial intelligence (AI) and machine learning (ML) are emerging as powerful tools to accelerate and rationalize the design of new quinoline derivatives. nih.gov

Key applications of AI and ML in this field include:

Generative Models for Novel Scaffolds : AI models, such as the Medical Generative Adversarial Network (MedGAN), can learn the chemical features of known molecules and generate new, valid molecular structures. azoai.com A refined MedGAN has been successfully used to generate thousands of novel quinoline scaffolds, demonstrating the potential of AI to create diverse and drug-like molecules. azoai.com

Predictive Modeling : ML algorithms are being trained to predict the biological activity and physicochemical properties of compounds. mdpi.com For example, ML models can predict the reactive sites of a molecule for electrophilic aromatic substitution with high accuracy, guiding synthetic efforts. researchgate.net In quantitative structure-activity relationship (QSAR) models, ML tools like Random Forest (RF) and Support Vector Machines (SVM) are frequently used to predict the bioactivity of new compounds. nih.gov

Improving Docking and Screening : ML can enhance the predictive power of molecular docking simulations. By learning from the docking scores of known active and inactive compounds across an ensemble of protein structures, ML models can better classify potential drug candidates, improving the efficiency of virtual screening. mdpi.com

Integrating these computational approaches into the design cycle for this compound analogs can significantly reduce the time and cost associated with drug discovery, allowing for a more focused and efficient exploration of its therapeutic potential. nih.gov

Deeper Elucidation of Specific Molecular Interaction Mechanisms and Downstream Pathways

Quinoline derivatives are known to exert their biological effects by interacting with a wide array of molecular targets. nih.govnih.gov A deeper understanding of these interactions and the subsequent downstream signaling pathways is essential for the rational design of next-generation therapeutics and research tools based on the this compound scaffold.

Quinoline-based compounds have been shown to modulate several critical cellular pathways:

Enzyme Inhibition : Many quinolines function by inhibiting key enzymes. For example, the antibiotic levofloxacin (B1675101) acts by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. wikipedia.org Other quinoline derivatives have been identified as inhibitors of HIV reverse transcriptase and quinone reductase 2. nih.govnih.gov

Modulation of Kinase Signaling Cascades : Kinases are crucial regulators of cell processes, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov Quinoline derivatives are prominent as kinase inhibitors, targeting receptors like c-Met, VEGF, and EGF. nih.gov The inhibition of these receptors can block major carcinogenic signaling pathways, including the Ras/Raf/MEK and PI3K/AkT/mTOR cascades, which control cell proliferation, survival, and angiogenesis. nih.govnih.gov

Other Mechanisms : Quinolines can also act through other mechanisms, such as inhibiting tubulin polymerization or histone deacetylases (HDACs), leading to cell cycle arrest and apoptosis. nih.gov

Future research on this compound and its analogs will involve using advanced biochemical and cell-based assays to pinpoint their specific molecular targets. Techniques like molecular docking can provide insights into the binding modes of these compounds within the active sites of proteins, guiding further optimization. nih.gov Elucidating these precise mechanisms will be critical for translating the potential of this chemical class into effective and selective therapeutic agents.

Design and Synthesis of Photoactive or Probing Quinoline Derivatives for Biological System Studies

The inherent photophysical properties of the quinoline ring make it an excellent scaffold for developing photoactive compounds and fluorescent probes. researchgate.netnih.gov These tools are invaluable for visualizing and quantifying biological molecules and processes within living systems. nih.gov

Recent advancements in this area include:

Fluorescent Ion Probes : Quinoline-based probes have been designed for the selective detection of biologically important ions. Researchers have developed probes that can detect Cu²⁺ and S²⁻ ions sequentially in cells and even in whole organisms like zebrafish. nih.gov Another probe was designed for the colorimetric and fluorescent detection of copper ions, demonstrating high sensitivity. rsc.org

Probes for Reactive Species : Probes capable of detecting reactive oxygen and nitrogen species are crucial for studying oxidative stress and signaling. A quinoline-based fluorescent probe was developed to detect hypochlorous acid (HOCl) with high sensitivity and a rapid response time, enabling the monitoring of inflammation in a rheumatoid arthritis model. nih.govrsc.org Another probe, QNO, was designed as a two-photon fluorescent sensor for nitric oxide (NO), allowing for deep-tissue imaging. acs.org

Multiphoton Activatable Compounds : Beyond sensing, quinoline derivatives are being developed as "caged compounds." These molecules can be activated by light, often through a two-photon absorption process, to release a specific ligand or bioactive molecule with high spatial and temporal control. google.com This technology offers a powerful way to initiate biochemical events in a highly controlled manner within cells or tissues.

By functionalizing the this compound core with specific recognition elements and tuning its photophysical properties, a new generation of advanced probes can be created. researchgate.netnih.gov These tools will enable researchers to study complex biological systems with greater precision, shedding light on the roles of various analytes in health and disease.

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 6-Chloro-2,3-dimethylquinolin-4-ol, and how can reaction conditions be optimized for reproducibility?

  • Methodology : The compound can be synthesized via acid- or base-catalyzed isomerization of substituted 2′-aminochalcones. Evidence from microwave-assisted synthesis (360 W, 5 minutes) using indium(III) chloride (20 mol%) as a catalyst demonstrates a 63% yield with reduced reaction time compared to traditional thermal methods . Optimization involves adjusting solvent systems (e.g., CH₂Cl₂/di-isopropylether for crystallization) and monitoring reaction progress via TLC or HPLC.

Q. How is the molecular structure of this compound confirmed, and what crystallographic tools are essential for validation?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) at 100 K provides definitive structural confirmation. Software suites like SHELXL (for refinement) and ORTEP-3 (for thermal ellipsoid visualization) are critical . Key parameters include mean C–C bond lengths (0.002 Å) and R-factor convergence (<0.06). For non-crystalline samples, ¹H/¹³C NMR chemical shifts (e.g., aromatic protons at δ 7.2–8.5 ppm) and HRMS validate purity .

Q. What spectroscopic techniques are prioritized for characterizing physicochemical properties?

  • Methodology : UV-Vis spectroscopy (λmax ~270–310 nm for quinoline derivatives) identifies electronic transitions, while FT-IR confirms functional groups (e.g., O–H stretch at ~3200 cm⁻¹). Differential Scanning Calorimetry (DSC) determines melting points and thermal stability .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., disorder in substituents) be resolved during structure refinement?

  • Methodology : Use SHELXL’s PART and AFIX commands to model disordered atoms. Validate via Fourier difference maps and occupancy refinement. Cross-check with spectroscopic data to rule out synthetic byproducts. For example, in related quinoline derivatives, π–π stacking interactions (centroid distances ~3.94 Å) may stabilize specific conformations .

Q. What strategies address low reproducibility in biological assays involving this compound?

  • Methodology : In ovarian follicle viability studies (e.g., EX-527 as a SIRT1 inhibitor), ensure consistent cell culture conditions (e.g., 6-day incubation, 10 µM compound concentration). Triangulate results using multiple assays (e.g., MTT for viability, ELISA for protein expression). Statistical rigor requires n≥3 biological replicates and ANOVA with post-hoc tests .

Q. How are structure-activity relationships (SAR) analyzed for quinoline derivatives in drug discovery?

  • Methodology : Synthesize analogs with systematic substitutions (e.g., methyl, chloro, methoxy groups). Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to targets like SIRT1. Validate via in vitro IC₅₀ assays and compare with computational models. For this compound, the chloro group’s electronegativity and steric effects may modulate target interactions .

Q. What computational methods validate experimental data for quinoline-based compounds?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) optimize geometries and predict NMR/IR spectra. Compare theoretical vs. experimental data to identify discrepancies. For crystallographic validation, Mercury software analyzes hydrogen-bonding networks (e.g., N–H⋯N interactions with 2.8 Å bond lengths) .

Methodological Tools & Resources

  • Crystallography : SHELX suite (refinement), WinGX (data integration), ORTEP-3 (visualization) .
  • Spectral Analysis : Bruker TopSpin (NMR), OMNIC (FT-IR), Xcalibur (HRMS).
  • Biological Assays : GraphPad Prism (statistics), ImageJ (viability imaging).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.